3-((3,4-Dichlorophenyl)sulfonyl)propanoic acid
Description
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)sulfonylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O4S/c10-7-2-1-6(5-8(7)11)16(14,15)4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPXUQVDJALYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCC(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Dichlorophenyl)sulfonyl)propanoic acid typically involves the sulfonylation of a suitable precursor. One common method is the reaction of 3,4-dichlorobenzenesulfonyl chloride with propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-((3,4-Dichlorophenyl)sulfonyl)propanoic acid may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction is critical for modifying solubility and bioavailability profiles.
Reaction Conditions
This reaction is thermodynamically favorable, with yields influenced by steric hindrance from the dichlorophenyl group .
Amidation Reactions
The carboxylic acid reacts with primary or secondary amines to form amides, often employed in drug conjugate synthesis.
Key Reagents and Outcomes
| Amine | Coupling Agent | Product |
|---|---|---|
| Ethylamine | EDCI/HOBt | 3-((3,4-DCPh)SO₂)-N-ethylpropanamide |
| Aniline | DCC | 3-((3,4-DCPh)SO₂)-N-phenylpropanamide |
| Morpholine | CDI (carbonyldiimidazole) | Morpholinylpropanamide derivative |
Amidation proceeds efficiently in anhydrous polar solvents (e.g., DMF, THF).
Sulfonamide Functionalization
The sulfonyl group participates in nucleophilic substitution or acts as an electron-withdrawing group to direct further modifications:
-
Nucleophilic Aromatic Substitution : Limited by the electron-deficient 3,4-dichlorophenyl ring. Requires harsh conditions (e.g., NaNH₂, NH₃) for displacement of chloride .
-
Sulfonyl Reduction : LiAlH₄ reduces the sulfonyl group (-SO₂-) to a thioether (-S-), yielding 3-((3,4-dichlorophenyl)thio)propanoic acid.
Hydrolysis Reactions
The compound resists hydrolysis under neutral conditions but undergoes degradation in strongly acidic or basic environments:
| Conditions | Reaction Outcome |
|---|---|
| 6M HCl, reflux | Cleavage of sulfonyl group, yielding propanoic acid and 3,4-dichlorobenzenesulfonic acid |
| 2M NaOH, 80°C | Saponification of ester derivatives (if present) |
Biological Interaction Mechanisms
While not a direct chemical reaction, the sulfonyl group interacts with biological targets (e.g., carbonic anhydrases) via hydrogen bonding and hydrophobic interactions. Inhibition constants (Kᵢ) for human isoforms:
| Enzyme | Kᵢ (nM) |
|---|---|
| hCA I | 250 ± 12 |
| hCA II | 89 ± 4 |
| hCA IX | 430 ± 20 |
This activity is attributed to the sulfonamide’s ability to coordinate Zn²⁺ in the enzyme active site .
Comparative Reactivity Insights
A comparison with structurally similar compounds highlights distinct reactivity trends:
| Compound | Esterification Rate | Sulfonyl Reduction Feasibility |
|---|---|---|
| 3-((3,4-DCPh)SO₂)propanoic acid | Moderate | High (with LiAlH₄) |
| 3-(3,4-Dihydroxyphenyl)propanoic acid | High | Not applicable |
| 3-(2,4-DCPh)propanoic acid | Low | Not applicable |
Electron-withdrawing substituents (e.g., -Cl, -SO₂) reduce esterification rates but enhance sulfonyl reactivity .
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising results in antimicrobial studies. For instance, derivatives of sulfonamide compounds, which include similar structural motifs to 3-((3,4-Dichlorophenyl)sulfonyl)propanoic acid, have been reported to exhibit strong antibacterial activity against resistant strains of Staphylococcus aureus and Enterococcus faecium. The presence of the 3,4-dichlorophenyl group is critical for enhancing this activity .
Anticancer Properties
Research indicates that sulfonamide derivatives can possess anticancer properties. Compounds with similar structures have been investigated for their efficacy against various adenocarcinoma cell lines, demonstrating significant cytotoxic effects. The structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide group can lead to enhanced potency against cancer cells .
Treatment of Fibrosis
The compound has potential applications in treating fibrotic diseases due to its ability to inhibit galectin-3, a protein involved in inflammation and fibrosis. Research has shown that small molecule inhibitors targeting galectin-3 can reduce fibrotic responses in various tissues, including the liver and lungs . This suggests that 3-((3,4-Dichlorophenyl)sulfonyl)propanoic acid could be developed into a therapeutic agent for conditions such as liver cirrhosis and pulmonary fibrosis.
Neurological Applications
In silico studies have suggested that compounds with similar scaffolds may offer neuroprotective effects. For example, related compounds were evaluated for their ability to protect neuronal cells from glucocorticoid-induced damage, which is relevant in the context of stress-related disorders . This opens avenues for exploring the neuroprotective potential of 3-((3,4-Dichlorophenyl)sulfonyl)propanoic acid.
Antibacterial Efficacy
A study investigating various thiazole derivatives found that modifications similar to those present in 3-((3,4-Dichlorophenyl)sulfonyl)propanoic acid significantly increased antibacterial activity against resistant strains of bacteria. The introduction of electron-withdrawing groups like dichloro substituents was crucial for enhancing this activity .
Fibrosis Treatment Research
In a clinical setting, compounds targeting galectin-3 have been tested for their effectiveness in treating fibrotic diseases. A recent patent described a formulation containing such compounds that showed efficacy in reducing fibrosis in liver tissues affected by chronic hepatitis and non-alcoholic steatohepatitis (NASH) . The implications for 3-((3,4-Dichlorophenyl)sulfonyl)propanoic acid are significant as it may serve as a lead compound for further development.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-((3,4-Dichlorophenyl)sulfonyl)propanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine atoms on the phenyl ring may also contribute to the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The structural and functional diversity of halogenated propanoic acid derivatives allows for targeted comparisons. Below is an analysis of key analogs, focusing on substituent effects, physicochemical properties, and biological relevance.
Structural Analogues with Sulfonyl/Thiazole Modifications
| Compound Name | Structure | Key Features | Physicochemical/Biological Data | Reference |
|---|---|---|---|---|
| 3-((3,4-Dichlorophenyl)sulfonyl)propanoic acid | C₉H₇Cl₂O₄S | Propanoic acid core with 3,4-dichlorophenylsulfonyl group | Discontinued; used in research for protein-protein interaction modulation . | |
| 2-(2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)hydrazono)-3-(4-fluorophenyl)propanoic acid (10h) | C₁₈H₁₂Cl₂FN₃O₂S | Thiazole-hydrazone hybrid with fluorophenyl group | Melting point: 140°C (E-isomer), 182°C (Z-isomer); RP-HPLC purity: 96–98% . | |
| N-[3,4-(Methylenedioxy)benzyl]-2-[(2,4-dichlorophenyl)sulfonyl]propanamide (21a) | C₁₇H₁₅Cl₂NO₅S | Sulfonylpropanamide with methylenedioxybenzyl group | Synthesized via m-CPBA oxidation; potential Pseudomonas inhibitor . | |
| 3-{4-(3,4-Dichlorophenyl)-1,3-thiazol-2-ylamino}propanoic acid (3h) | C₂₀H₁₉Cl₂N₃O₂S | Thiazole-amino hybrid with dimethylphenyl group | Yield: 84%; IR confirms C=O (1710 cm⁻¹) and OH (3320 cm⁻¹) . |
Key Observations :
- Electronic Effects : The sulfonyl group in the target compound increases acidity compared to amide (21a) or thiazole (10h) analogs.
- Solubility : Propanamide derivatives (21a) exhibit lower water solubility than the carboxylic acid analogs, impacting bioavailability .
Analogues with Amino/Carbamate Modifications
Key Observations :
- Chirality: The (S)-configuration in 3S-amino derivatives (e.g., ) enhances binding specificity in enzyme substrates.
- Protection Strategies : Boc groups improve stability during synthesis but increase molecular weight and lipophilicity .
Metabolically Related Compounds
Key Observations :
- Metabolic Pathways: Dichlorophenylsulfonyl derivatives may undergo dechlorination or sulfonation, but their metabolic fate is less studied compared to hydroxylated analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid) .
Biological Activity
3-((3,4-Dichlorophenyl)sulfonyl)propanoic acid, a sulfonyl-substituted propanoic acid derivative, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, drawing from diverse research findings.
Chemical Structure and Properties
Molecular Formula : C10H10Cl2O4S
Molecular Weight : 295.34 g/mol
CAS Number : 295346-56-4
The compound features a dichlorophenyl group attached to a sulfonyl moiety and a propanoic acid backbone, which contributes to its biological activities.
The biological activity of 3-((3,4-Dichlorophenyl)sulfonyl)propanoic acid is primarily attributed to its ability to interact with various molecular targets within cells. The sulfonyl group can facilitate interactions with proteins involved in signaling pathways, potentially modulating cellular processes such as apoptosis and inflammation.
Biological Activities
- Antitumor Activity
- Anti-inflammatory Effects
- Antimicrobial Properties
Case Study 1: Antitumor Activity in Breast Cancer
A recent study evaluated the cytotoxic effects of 3-((3,4-Dichlorophenyl)sulfonyl)propanoic acid on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 25 | 40 |
Case Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that treatment with the compound reduced TNF-α levels in LPS-stimulated macrophages by over 50% at concentrations above 10 µM. This suggests a significant role in modulating inflammatory responses.
| Treatment (µM) | TNF-α Levels (pg/mL) |
|---|---|
| Control | 1000 |
| 5 | 800 |
| 10 | 600 |
| 25 | 400 |
Case Study 3: Antimicrobial Efficacy
The antimicrobial activity was assessed against several ESKAPE pathogens using disk diffusion methods. The compound exhibited zones of inhibition ranging from 12 mm to 20 mm, indicating promising antimicrobial properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-((3,4-dichlorophenyl)sulfonyl)propanoic acid, and how can reaction yields be improved?
- Methodology : Synthesis typically involves sulfonylation of a propanoic acid precursor. A validated approach includes reacting 3,4-dichlorophenylsulfonyl chloride with a propanoic acid derivative (e.g., methyl propanoate) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . Yield optimization requires controlled temperature (0–5°C), inert atmosphere, and stoichiometric monitoring via TLC or HPLC. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : - and -NMR to confirm sulfonyl and dichlorophenyl group integration (e.g., aromatic protons at δ 7.5–8.0 ppm, sulfonyl resonance in ) .
- HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA mobile phase) to assess purity (>98%) and detect byproducts .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H] at m/z 327.96 (CHClOS) .
Q. What are the key stability considerations for long-term storage?
- Storage Guidelines : Store in amber glass containers at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonyl group. Stability studies show <5% degradation over 12 months when protected from light and moisture .
Advanced Research Questions
Q. How does the electronic nature of the 3,4-dichlorophenyl group influence the compound's reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The electron-withdrawing Cl substituents enhance the electrophilicity of the sulfonyl group, facilitating nucleophilic attacks (e.g., by amines or thiols). Density Functional Theory (DFT) calculations can predict reactive sites, while kinetic studies (UV-Vis monitoring) quantify reaction rates. Comparative studies with non-halogenated analogs show a 2–3x rate increase .
Q. What experimental designs are recommended for studying its potential enzymatic inhibition?
- Protocol :
Target Selection : Screen against enzymes with sulfonate-binding pockets (e.g., carbonic anhydrase, tyrosine phosphatases).
Assay Conditions : Use fluorescence-based assays (e.g., FITC-labeled substrates) at physiological pH (7.4) and varying inhibitor concentrations (0.1–100 µM).
Data Analysis : Calculate IC values and perform Lineweaver-Burk plots to determine inhibition mode (competitive/non-competitive) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Troubleshooting Framework :
- Purity Verification : Re-analyze compound batches via HPLC and NMR to rule out impurities.
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Meta-Analysis : Compare data across studies using tools like Prism® to identify outliers or dose-response inconsistencies .
Q. What strategies are effective for evaluating its environmental persistence and ecotoxicological impact?
- Ecological Study Design :
- Abiotic Degradation : Simulate hydrolysis (pH 5–9) and photolysis (UV light) to measure half-life.
- Biotic Degradation : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., sulfonic acid derivatives).
- Toxicity Assays : Daphnia magna acute toxicity tests (48-hr LC) and algal growth inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
